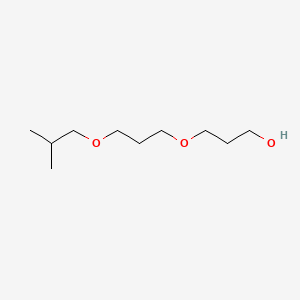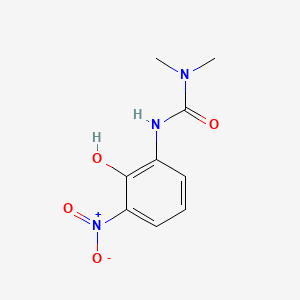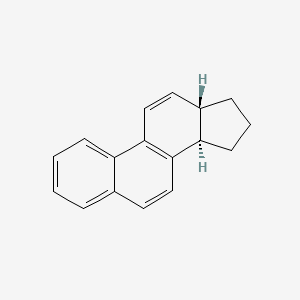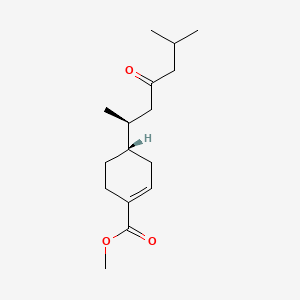
Epi juvabione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi juvabione, also known as (+)-epijuvabione, is a natural sesquiterpene that exhibits insect juvenile hormone activity. It is a diastereomer of juvabione and is found in the wood of true firs of the genus Abies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epi juvabione involves several steps, including the use of (+)-norcamphor as a chiral precursor. The key steps include a lipase-mediated kinetic ester-hydrolysis reaction and a cyclopropane ring-expansion reaction . Another method involves the use of sequential Ir-catalyzed hydrogenations to construct the two adjacent stereogenic centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial use. The use of chiral catalysts and stereoselective reactions are crucial for maintaining the compound’s activity.
Análisis De Reacciones Químicas
Types of Reactions: Epi juvabione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sesquiterpene structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Ir-catalysts for hydrogenation, lipase enzymes for ester-hydrolysis, and various organic solvents such as dichloromethane and tetrahydrofuran .
Major Products: The major products formed from these reactions include various intermediates that retain the sesquiterpene structure, ultimately leading to the formation of this compound and its diastereomers .
Aplicaciones Científicas De Investigación
Epi juvabione has several scientific research applications due to its juvenile hormone activity. It is used in:
Chemistry: As a model compound for studying sesquiterpene synthesis and stereoselective reactions.
Biology: In research on insect development and reproduction, as it mimics juvenile hormone activity.
Mecanismo De Acción
Epi juvabione is similar to other juvenile hormone analogues (juvenoids) such as juvabione, todomatuic acid, and dehydrojuvabione. These compounds share a sesquiterpene structure and exhibit juvenile hormone activity. this compound is unique in its specific stereochemistry, which influences its biological activity and effectiveness .
Comparación Con Compuestos Similares
- Juvabione
- Todomatuic acid
- Dehydrojuvabione
Epi juvabione’s unique stereochemistry and its ability to mimic juvenile hormone activity make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
26462-72-6 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |
Clave InChI |
IIWNDLDEVPJIBT-QWHCGFSZSA-N |
SMILES isomérico |
C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |
SMILES canónico |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


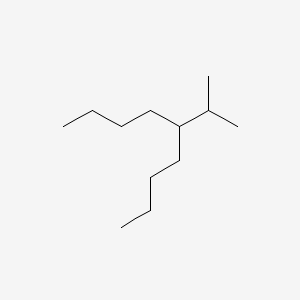

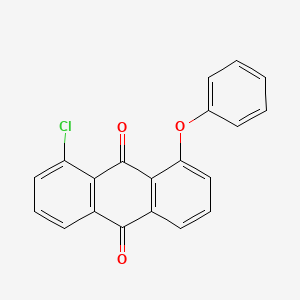
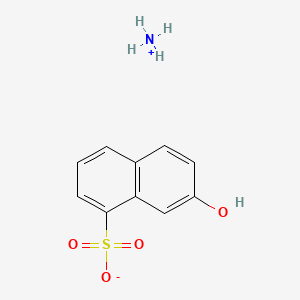
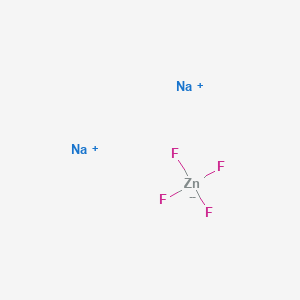
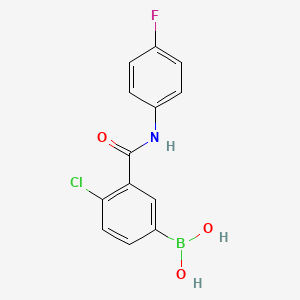
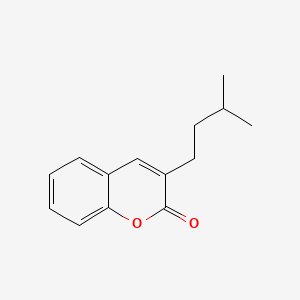
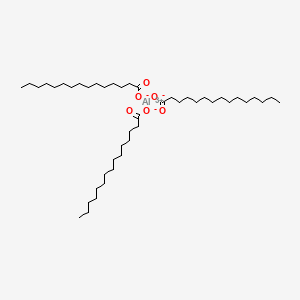
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
